5-(4-Chloro-2-methoxyphenyl)nicotinic acid
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Overview
Description
“5-(4-Chloro-2-methoxyphenyl)nicotinic acid” is a chemical compound with the CAS Number: 1261980-32-8 . It has a molecular weight of 263.68 . The IUPAC name for this compound is 5-(4-chloro-2-methoxyphenyl)nicotinic acid .
Molecular Structure Analysis
The molecular formula of “5-(4-Chloro-2-methoxyphenyl)nicotinic acid” is C13H10ClNO3 . The Inchi Code for this compound is 1S/C13H10ClNO3/c1-18-12-5-10(14)2-3-11(12)8-4-9(13(16)17)7-15-6-8/h2-7H,1H3,(H,16,17) .
Scientific Research Applications
Field: Organic Chemistry
- Application : Synthesis of “5-(4-Chloro-2-methoxyphenyl)nicotinic acid” is of interest in organic chemistry .
- Method : The specific methods of synthesis are not detailed in the available resources .
- Results : The compound has been successfully synthesized, but no further results or outcomes are provided .
Field: Biochemistry
- Application : The compound has been used in the synthesis of a tetra-substituted imidazole, which has been evaluated for antioxidant and antimicrobial activities .
- Method : The imidazole was synthesized in a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .
- Results : The synthesized compounds were found to have antimicrobial activity against various strains of bacteria and fungi. The ligand was found to be a better antioxidant than the metal complexes .
Field: Material Science
- Application : The compound is used in the production of plastics, adhesives, and coatings due to its ability to improve these materials’ thermal stability and flame resistance .
- Method : The specific methods of application are not detailed in the available resources .
- Results : The compound has been found to enhance the thermal stability and flame resistance of various materials .
Field: Medicinal Chemistry
- Application : The compound has potential biological activities, including anti-tumor and anti-inflammatory effects .
- Method : The specific methods of application are not detailed in the available resources .
- Results : The compound has been found to have potential anti-tumor and anti-inflammatory effects .
Field: Organic Synthesis
- Application : The compound has been used in the synthesis of a tetra-substituted imidazole .
- Method : The imidazole was synthesized in a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .
- Results : The synthesized compounds were found to have antimicrobial activity against various strains of bacteria and fungi .
Field: Cross-Coupling Reactions
- Application : The compound is used in cross-coupling reactions, a powerful tool in the synthesis of complex organic molecules .
- Method : The specific methods of application are not detailed in the available resources .
- Results : The compound has been successfully used in cross-coupling reactions .
Field: Synthesis of Bioactive Compounds
- Application : The compound has been used in the synthesis of bioactive compounds, including indole derivatives .
- Method : The specific methods of application are not detailed in the available resources .
- Results : The compound has been successfully used in the synthesis of bioactive compounds .
Field: Synthesis of Complex Molecules
- Application : The compound has been used in the synthesis of complex molecules .
- Method : The reaction was performed using sodium hydride as a base and DMF as a solvent and was carried out under an argon atmosphere by heating the reaction mixture at 125 °C for 24 h .
- Results : The compound has been successfully used in the synthesis of complex molecules .
Safety And Hazards
properties
IUPAC Name |
5-(4-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-12-5-10(14)2-3-11(12)8-4-9(13(16)17)7-15-6-8/h2-7H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDALUAWIKNTZFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=CN=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687942 |
Source
|
Record name | 5-(4-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-methoxyphenyl)nicotinic acid | |
CAS RN |
1261980-32-8 |
Source
|
Record name | 5-(4-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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